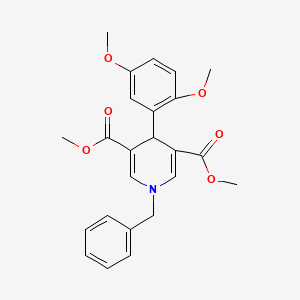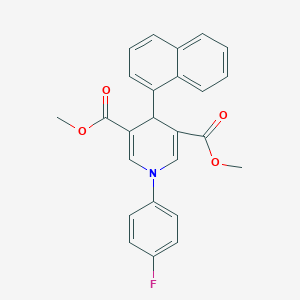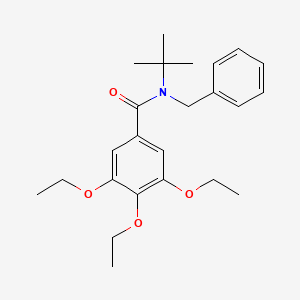![molecular formula C19H20BrN3O3S B3527421 N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide](/img/structure/B3527421.png)
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide
Overview
Description
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenoxy group, an acetyl group, and a carbamothioylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride. This intermediate is then reacted with 4-aminophenyl-2-methylpropanamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the carbamothioylamino group can form hydrogen bonds or other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide
- 2-[(4-bromophenoxy)acetyl]-N-phenylhydrazinecarbothioamide
- 4-bromo-2-(2-((4-bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenoxy group enhances its potential for hydrophobic interactions, while the carbamothioylamino group provides opportunities for hydrogen bonding and other interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]carbamothioylamino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c1-12(2)18(25)21-14-5-7-15(8-6-14)22-19(27)23-17(24)11-26-16-9-3-13(20)4-10-16/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKOSWDDUKXACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3527347.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3527363.png)
![3-bromo-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B3527377.png)
![dimethyl 4-(3,4-dichlorophenyl)-1-[2-(4-methoxyphenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3527383.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B3527386.png)
![ethyl 2-[2-[(E)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate](/img/structure/B3527389.png)
![[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 4-tert-butylbenzoate](/img/structure/B3527395.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B3527409.png)
![3,5-dichloro-4-ethoxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3527417.png)
![2-({4-[(3-carboxypropanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B3527428.png)

![7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3527442.png)
